![molecular formula C14H19NO5 B6335593 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 1352999-00-8](/img/structure/B6335593.png)
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid
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Overview
Description
“2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid” is a chemical compound with the molecular formula C14H19NO6 . It has a molecular weight of 297.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyloxy carbonyl group attached to an amino group, which is further attached to a 3-methoxy-3-methylbutanoic acid moiety . The exact structure would require more specific information or experimental data such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) coupling reaction is a prominent application of boron-containing compounds like our subject molecule. It facilitates the formation of carbon-carbon bonds under mild conditions and is tolerant of various functional groups . This reaction is pivotal in the synthesis of complex organic molecules, pharmaceuticals, and polymers.
Catalytic Protodeboronation
Protodeboronation of boronic esters, including derivatives of our compound, is a critical step in organic synthesis. It allows for the transformation of boronic esters into a broad range of functional groups, such as alkenylations, alkynylations, and arylations . This process is essential for the formal anti-Markovnikov hydromethylation of alkenes.
Organic Synthesis Building Blocks
The compound serves as a building block in organic synthesis. Its boronic ester moiety can be converted into various functional groups, expanding the scope of reactions it can participate in. This includes oxidations, aminations, halogenations, and more .
Stability and Purification
Due to its stability as a boronic ester, the compound is advantageous for chemical transformations where the boron moiety remains in the product. Its stability also poses challenges for its removal, making it a subject of study for developing new deprotection strategies .
Mechanism of Action
Target of Action
The compound contains a benzyloxy carbonyl group, which is known to be involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, and reactions at this position can lead to various transformations in organic synthesis .
Mode of Action
The benzyloxy carbonyl group in the compound can undergo oxidation and reduction reactions . These reactions can convert electron-withdrawing functions into electron-donating amino and alkyl groups , which can significantly alter the chemical properties of the compound.
Biochemical Pathways
The compound’s structure suggests that it could be involved in reactions such as the suzuki-miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of organoboron reagents .
Result of Action
The transformations that can occur due to reactions at the benzylic position could potentially lead to a variety of effects depending on the specific context and conditions .
properties
IUPAC Name |
3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKALFPYCSEDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid |
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